Dropropizine

Overview

Description

Dropropizine is a peripherally acting cough suppressant used to alleviate coughs caused by allergies or colds. It is sold in various forms, including suppositories, tablets, and syrup, and is available in several countries, including Germany, Central America, South America, and some African countries . This compound is known for its effectiveness in suppressing cough without causing central nervous system side effects.

Biochemical Analysis

Biochemical Properties

Dropropizine acts by inhibiting the cough reflex through its action on the peripheral receptors and their afferent conductors .

Cellular Effects

This compound is used to stop a cough caused by allergies or a cold . It has been found to be an effective antitussive drug in both children and adults, with statistically significant better overall efficacy outcomes vs. central antitussive drugs in terms of reducing cough intensity and frequency, and nocturnal awakenings .

Molecular Mechanism

It is known to act primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .

Temporal Effects in Laboratory Settings

It has been found to be an effective antitussive drug in both children and adults .

Metabolic Pathways

It is known that this compound is metabolized in humans mainly by hydroxylation of the aromatic ring, by N-dealkylation of the parent drug and of the hydroxyl-metabolite to the corresponding N-phenylpiperazines, and by degradation of the piperazine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dropropizine can be synthesized by coupling 1-phenylpiperazine with glycidol (1,2-epoxy-3-hydroxypropane). This process involves the reaction of 1-phenylpiperazine with glycidol under controlled conditions to form this compound . The enantiomers of this compound can be prepared by using oxime esters and supported lipases from Pseudomonas cepacia, which allows for the separation of ®- and (S)-dropropizine with high optical and chemical yields.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same coupling reaction of 1-phenylpiperazine with glycidol. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The enantiomers are separated and purified through recrystallization to obtain the desired enantiomer with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Dropropizine undergoes various chemical reactions, including hydroxylation of the aromatic ring, N-dealkylation to form N-phenylpiperazines, and degradation of the piperazine moiety. These reactions are essential for its metabolism in the human body.

Common Reagents and Conditions: The hydroxylation reaction typically involves the use of oxidizing agents, while N-dealkylation requires specific enzymes or chemical reagents that facilitate the removal of alkyl groups from the nitrogen atom. The degradation of the piperazine moiety can occur under acidic or basic conditions, depending on the desired products.

Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated metabolites and N-phenylpiperazines. These metabolites can be detected in human urine using gas chromatography-mass spectrometry (GC-MS), providing evidence of this compound intake.

Scientific Research Applications

Dropropizine has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the determination of this compound in pharmaceutical formulations by spectrophotometric methods . In biology and medicine, this compound is studied for its antitussive properties and its potential therapeutic advantages in treating coughs without causing central nervous system side effects . In the pharmaceutical industry, this compound is used in the development of cough suppressants and related medications .

Mechanism of Action

Dropropizine acts as a peripheral antitussive, meaning it suppresses coughing by acting on peripheral receptors and their afferent conductors. It does not affect the central nervous system, which differentiates it from opioid antitussives that can cause side effects such as constipation and respiratory depression . The molecular targets and pathways involved in its mechanism of action include the modulation of C-fiber activity, which helps reduce the cough reflex .

Comparison with Similar Compounds

Similar Compounds:

- Levodropropizine

- Dextrothis compound

- N-phenylpiperazine

Comparison: this compound is unique in its peripheral mode of action, which sets it apart from other antitussives that act on the central nervous system. Levothis compound, the levo isomer of this compound, also acts as a peripheral antitussive but is preferred for its better antitussive activity/sedative effect ratio . Dextrothis compound, the dextrorotatory enantiomer, is less commonly used due to its lower selectivity and higher side effects . N-phenylpiperazine, a precursor in the synthesis of this compound, does not possess antitussive properties but is essential in the production of this compound .

This compound’s unique peripheral action and minimal side effects make it a valuable compound in the treatment of coughs, distinguishing it from other similar compounds.

Properties

IUPAC Name |

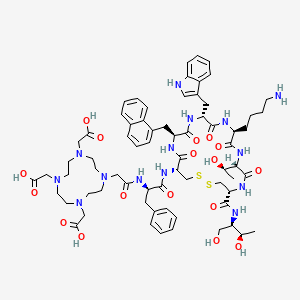

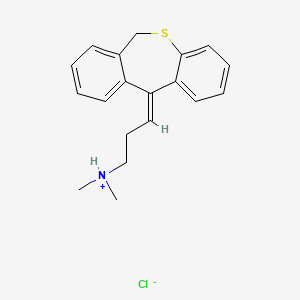

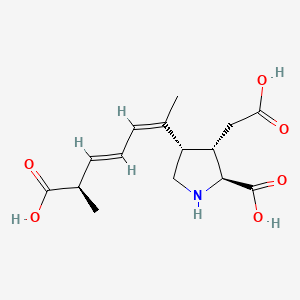

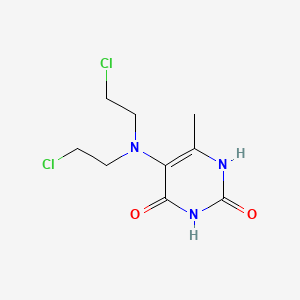

3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045624 | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17692-31-8 | |

| Record name | (±)-Dropropizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dropropizine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dropropizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dropropizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dropropizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROPROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dropropizine?

A1: this compound is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []

Q2: Does this compound interact with opioid receptors?

A3: No, receptor binding studies indicate that this compound does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []

Q3: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies report utilizing various spectroscopic techniques to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized this compound and its derivatives. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized this compound derivatives. []

- Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of this compound enantiomers in biological samples. []

Q5: Are there specific formulation strategies mentioned for this compound to improve its stability or bioavailability?

A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that this compound is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research, there is no evidence suggesting that this compound possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.

Q7: Have there been any computational chemistry studies conducted on this compound?

A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between this compound and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards this compound.

Q8: How do structural modifications of this compound affect its activity?

A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of this compound derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levothis compound.

Q9: What is the pharmacokinetic profile of this compound?

A12: Studies in rats show that this compound is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levothis compound and Dextrothis compound) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrothis compound might increase the plasma and tissue exposure of Levothis compound, especially after oral administration of the racemic mixture. []

Q10: How is this compound metabolized in humans?

A10: Research indicates that this compound undergoes several metabolic pathways in humans, including:

- Hydroxylation of the aromatic ring. []

- N-dealkylation of both the parent drug and its hydroxylated metabolite. []

- Degradation of the piperazine moiety. []

Q11: Does the enantiomeric form of this compound affect its antitussive activity?

A15: Yes, Levothis compound, the (S)-enantiomer of this compound, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levothis compound as a safer alternative to the racemic drug.

Q12: What models have been used to study the antitussive activity of this compound?

A12: Various animal models have been employed to evaluate the antitussive efficacy of this compound and Levothis compound, including:

- Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]

- Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []

- Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []

- Cats: Mechanically induced cough models in conscious cats. [, , ]

Q13: How does the antitussive effect of this compound compare to other antitussives in experimental settings?

A13: Studies have compared the antitussive efficacy of this compound and Levothis compound to other commonly used antitussives:

- Codeine: this compound and Levothis compound generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]

- Other Non-narcotic Antitussives: The efficacy of this compound and Levothis compound has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]

Q14: Have any human studies been conducted to assess the antitussive efficacy of this compound?

A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of this compound and Levothis compound using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.

Q15: What is known about the toxicity profile of this compound?

A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of this compound in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.

Q16: What analytical methods are commonly used to determine this compound levels?

A16: Several analytical techniques have been employed for the determination of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of this compound enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]

- Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of this compound in pharmaceutical formulations. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of this compound in humans and to analyze its presence in urine samples. []

- Voltammetry: Voltammetric methods have also been proposed for the determination of this compound in pharmaceutical formulations and biological fluids. []

Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for this compound analysis?

A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of this compound. [] This research demonstrated the potential of MIPs as a sample preparation technique for this compound analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

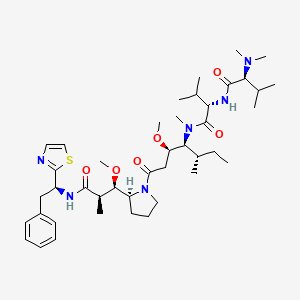

![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)